

physicochemical properties and solubility profile of Cryogenine

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Compound of Interest

Compound Name: Cryogenine

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An In-depth Technical Guide to the Physicochemical Properties and Solubility Profile of **Cryogenine**

Introduction

Cryogenine, also known as vertine, is a biphenylquinolizidine lactone alkaloid isolated from plants of the Heimia genus, such as Heimia salicifolia[1]. It is recognized for its anti-inflammatory properties[2][3]. This technical guide provides a comprehensive overview of the known physicochemical properties and solubility profile of **Cryogenine**, intended for researchers, scientists, and professionals in drug development. The document outlines key data in structured tables and describes general experimental protocols for determining these properties.

Physicochemical Properties

Cryogenine is a complex natural product with distinct physical and chemical characteristics. These properties are fundamental to its handling, formulation, and biological activity. A summary of its key physicochemical data is presented in Table 1.

Table 1: Physicochemical Properties of **Cryogenine**

Property	Value	Source
IUPAC Name	(10 α)-4,5-dimethoxy-2-hydroxylythran-12-one	[1]
Synonyms	Vertine	[1][3]
Chemical Formula	C ₂₆ H ₂₉ NO ₅	[1][4]
Molecular Weight	435.520 g/mol	[1][3]
Melting Point	250–251 °C (freebase form)	[1]
Boiling Point	Data not available (likely to decompose)	
pKa	Data not available	
Appearance	Produces a purple spot with diazotized p-nitroaniline spray on TLC plates.	[1]

Solubility Profile

The solubility of **Cryogenine** is a critical factor for its application in both in vitro and in vivo studies. The compound's solubility has been characterized in various organic solvents and aqueous systems. A summary of its solubility is provided in Table 2.

Table 2: Solubility Profile of **Cryogenine**

Solvent	Solubility	Temperature	Source
Water	Insoluble	Not specified	[1]
Petroleum Ether	Insoluble	Not specified	[1]
Chloroform	Soluble	Not specified	[1]
Methylene Chloride	Soluble	Not specified	[1]
Benzene	Soluble	Not specified	[1]
Methanol	Soluble	Not specified	[1]
Dimethylformamide (DMF)	30 mg/mL	Not specified	[2]
Dimethyl Sulfoxide (DMSO)	30 mg/mL	Not specified	[2]
DMSO:PBS (pH 7.2) (1:3)	0.25 mg/mL	Not specified	[2]

pH-Dependent Solubility

While specific pH-dependent solubility data for **Cryogenine** is not readily available, its chemical structure as an alkaloid suggests that its solubility will be influenced by pH. Alkaloids are typically basic compounds and can be ionized in acidic conditions[5][6]. The ionized form is generally more water-soluble than the neutral (freebase) form. Therefore, the aqueous solubility of **Cryogenine** is expected to increase in acidic environments where its nitrogen atom can be protonated[7][8]. Conversely, in neutral to basic conditions, it exists predominantly in its less soluble freebase form[1].

Experimental Protocols

The following sections describe generalized, standard methodologies for determining the physicochemical and solubility properties of alkaloids like **Cryogenine**.

Determination of Melting Point

The melting point is a key indicator of a compound's purity and is determined using a capillary melting point apparatus.

- **Sample Preparation:** A small, finely powdered sample of dry **Cryogenine** is packed into a capillary tube.
- **Measurement:** The capillary tube is placed in a melting point apparatus. The temperature is ramped up slowly, and the range from the temperature at which the substance first begins to melt to the temperature at which it is completely liquid is recorded.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility[9].

- **Sample Preparation:** An excess amount of solid **Cryogenine** is added to a known volume of the solvent of interest (e.g., water, buffer at a specific pH, ethanol) in a sealed vial.
- **Equilibration:** The vials are agitated in a constant-temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- **Sample Processing:** After equilibration, the suspension is allowed to stand to let undissolved solids settle. An aliquot of the supernatant is carefully removed and filtered (e.g., using a 0.45 µm filter) to remove any remaining solid particles.
- **Quantification:** The concentration of **Cryogenine** in the clear filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection[9][10]. A standard calibration curve is used to quantify the concentration accurately.

Determination of pH-Dependent Solubility

This protocol is a variation of the shake-flask method to assess solubility across a range of pH values.

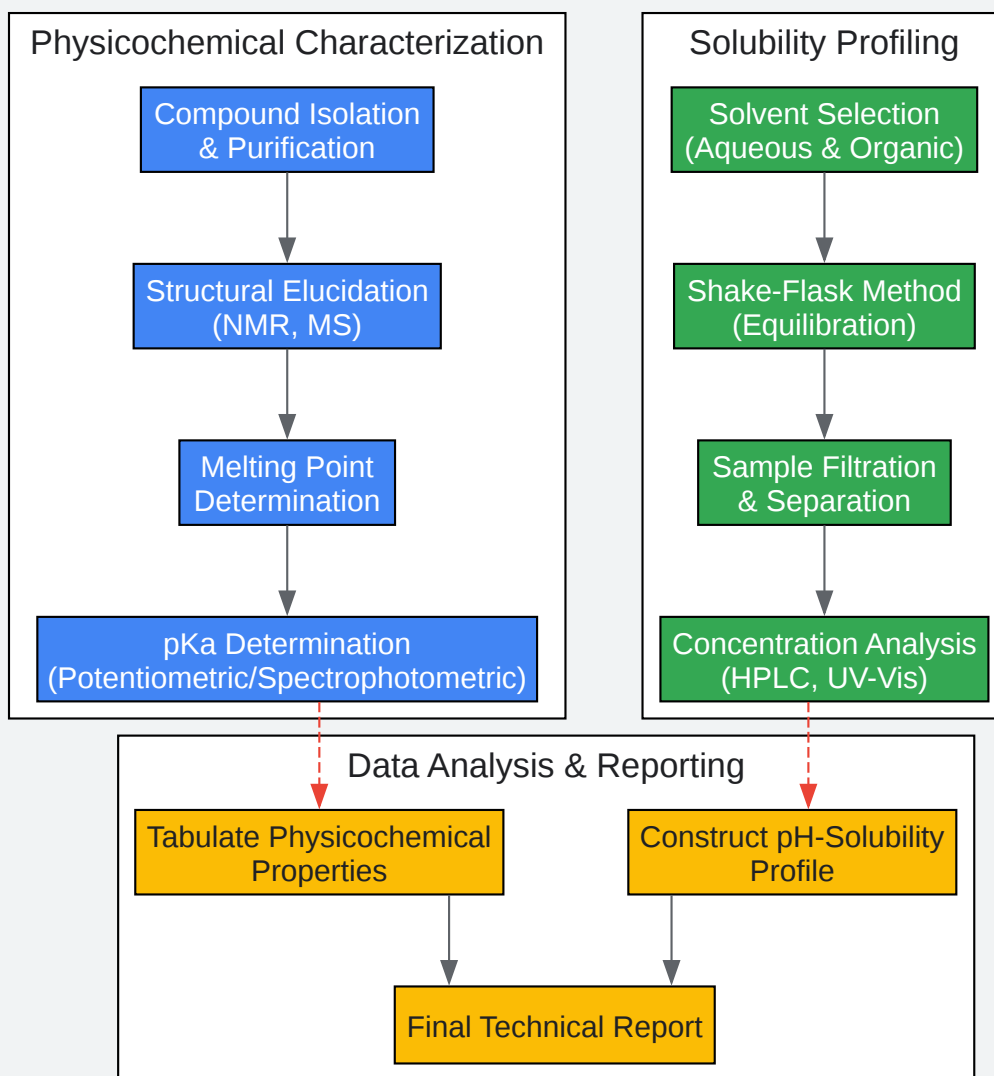
- **Buffer Preparation:** A series of buffers covering the desired pH range (e.g., pH 1.2, 4.5, 6.8, 7.4) are prepared.

- **Equilibration and Quantification:** The shake-flask method described in section 3.2 is followed for each buffer.
- **pH Measurement:** The pH of each solution is measured both before and after equilibration to ensure it remains constant[11].
- **Data Analysis:** The measured solubility is plotted against the final equilibrium pH to generate a pH-solubility profile.

Workflow Visualization

The following diagram illustrates the logical workflow for the characterization of **Cryogenine's** physicochemical and solubility properties.

Workflow for Physicochemical and Solubility Characterization of Cryogenine



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Caption: Workflow for characterizing **Cryogenine** properties.

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